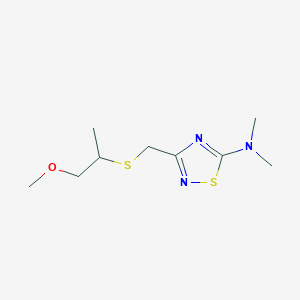
N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride, commonly known as AF-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has shown promising results in various fields of research, including cancer treatment, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of AF-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
AF-1 has been shown to have a range of biochemical and physiological effects. In addition to its potential use in cancer treatment and drug discovery, this compound has also been studied for its effects on the immune system and inflammation. Studies have shown that AF-1 can modulate the immune response and reduce inflammation in certain animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AF-1 is its potential use in cancer treatment and drug discovery. This compound has shown promising results in preclinical studies, and it may have fewer side effects than traditional chemotherapy drugs. However, there are also some limitations to the use of AF-1 in lab experiments. For example, this compound may not be effective against all types of cancer cells, and it may have limited bioavailability in certain tissues.
Direcciones Futuras
There are several future directions for research on AF-1. One area of interest is the development of new drugs that are based on the structure of AF-1. Researchers are also interested in studying the effects of AF-1 on other types of cancer cells and in exploring its potential use in combination with other drugs. Additionally, there is ongoing research on the mechanisms of action of AF-1 and its effects on various biological pathways. Overall, AF-1 is a promising compound that has the potential to be used in a variety of scientific research applications.
Métodos De Síntesis
The synthesis of AF-1 involves the reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then purified and converted into its hydrochloride salt form.
Aplicaciones Científicas De Investigación
AF-1 has been extensively studied for its potential use in cancer treatment. Studies have shown that AF-1 can inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells. This compound has also been studied for its potential use in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S.ClH/c9-7-2-1-6(10)5-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNOISLRZZGOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
